molecular formula C7H5ClN2O2S B11766749 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 19477-31-7

6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11766749
CAS No.: 19477-31-7
M. Wt: 216.65 g/mol
InChI Key: RKBHBLIDIXHWDL-UHFFFAOYSA-N
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Description

6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a chlorine atom at the 6th position and a 1,1-dioxide group attached to the thiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of homogeneous catalysts, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been reported to be effective in achieving efficient synthesis under aqueous media .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives with different oxidation states.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted thiadiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-5-1-2-7-6(3-5)9-4-10-13(7,11)12/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBHBLIDIXHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879037
Record name 124-BENZTHIADIAZINE-11-O2-6-CL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19477-31-7
Record name 124-BENZTHIADIAZINE-11-O2-6-CL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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